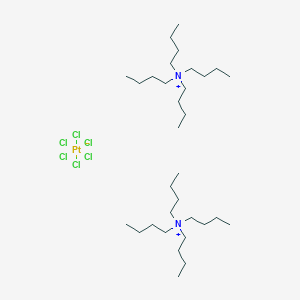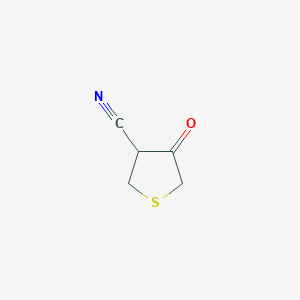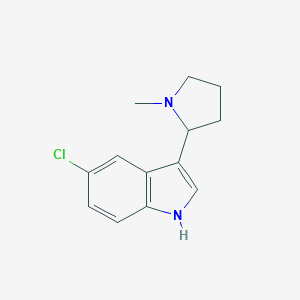
四丁基铵六氯合铂(IV)
描述
Tetrabutylammonium hexachloroplatinate(IV) is a chemical compound with the formula { [CH3(CH2)3]4N}2PtCl6. It is a platinum-based compound where the platinum is in the +4 oxidation state. This compound is often used in various chemical reactions and research applications due to its unique properties.
科学研究应用
Tetrabutylammonium hexachloroplatinate(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer therapy and other medical applications.
Industry: Used in the production of platinum-based materials and as a precursor for other platinum compounds.
作用机制
Target of Action
Tetrabutylammonium hexachloroplatinate(IV) is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the transformation of reactants into products.
Mode of Action
The compound’s mode of action is based on its ability to activate certain reactants, thereby facilitating their transformation. For instance, it has been observed to induce the activation of the tetrabutylammonium cation .
Biochemical Pathways
The specific biochemical pathways affected by Tetrabutylammonium hexachloroplatinate(IV) depend on the nature of the reaction it catalyzes. In the case of the photochemically induced activation of the tetrabutylammonium cation, the compound leads to the formation of a dinuclear, butadiene-bridged complex .
Result of Action
The result of Tetrabutylammonium hexachloroplatinate(IV)'s action is the facilitation of chemical reactions. For example, it can lead to the formation of a dinuclear, butadiene-bridged complex when used in the photolysis of acetone solutions .
准备方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium hexachloroplatinate(IV) can be synthesized by reacting hexachloroplatinic acid with tetrabutylammonium chloride in an aqueous solution. The reaction typically proceeds as follows:
H2PtCl6+2(C4H9)4NCl→(C4H9)4N2PtCl6+2HCl
The reaction mixture is then filtered, and the product is isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of tetrabutylammonium hexachloroplatinate(IV) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.
化学反应分析
Types of Reactions
Tetrabutylammonium hexachloroplatinate(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The chloride ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, and thiols.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Platinum complexes with different ligands.
相似化合物的比较
Similar Compounds
- Ammonium hexachloroplatinate(IV)
- Potassium hexachloroplatinate(IV)
- Sodium hexachloroplatinate(IV)
Uniqueness
Tetrabutylammonium hexachloroplatinate(IV) is unique due to the presence of the tetrabutylammonium cation, which can influence the solubility, stability, and reactivity of the compound. This makes it particularly useful in certain chemical reactions and applications where other hexachloroplatinate compounds may not be as effective.
属性
IUPAC Name |
hexachloroplatinum(2-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.6ClH.Pt/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;/h2*5-16H2,1-4H3;6*1H;/q2*+1;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHOYKZPYIRFFY-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cl6N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456814 | |
| Record name | Tetrabutylammonium hexachloroplatinate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18129-78-7 | |
| Record name | Tetrabutylammonium hexachloroplatinate(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium hexachloro-platinate(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)




![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)

![3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)octanoic acid](/img/structure/B101990.png)
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)

